

Application Notes and Protocols for ACP-319: A Selective PI3K δ Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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Introduction

ACP-319, also known as AMG-319, is a potent and selective second-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2][3][4]} The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.^[1] By selectively targeting PI3K δ , which is predominantly expressed in hematopoietic cells, **ACP-319** offers a targeted therapeutic approach with the potential for reduced off-target effects.^{[4][5]} These application notes provide detailed protocols for the preparation and use of **ACP-319** in preclinical research settings, including solubility data, preparation of stock solutions, and methodologies for key in vitro and in vivo experiments.

Data Presentation: Solubility of ACP-319

Proper solubilization of **ACP-319** is critical for accurate and reproducible experimental results. The following table summarizes the solubility of **ACP-319** in common laboratory solvents. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as the solvent is hygroscopic and absorbed water can impact solubility.^{[1][2]}

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	50 - 77	129.74 - 199.79	Ultrasonic agitation may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended. [1] [2]
Ethanol	77	199.79	
Water	Insoluble	Insoluble	

Molecular Weight of **ACP-319**: 385.40 g/mol [\[1\]](#)

Experimental Protocols

Preparation of ACP-319 Stock Solution

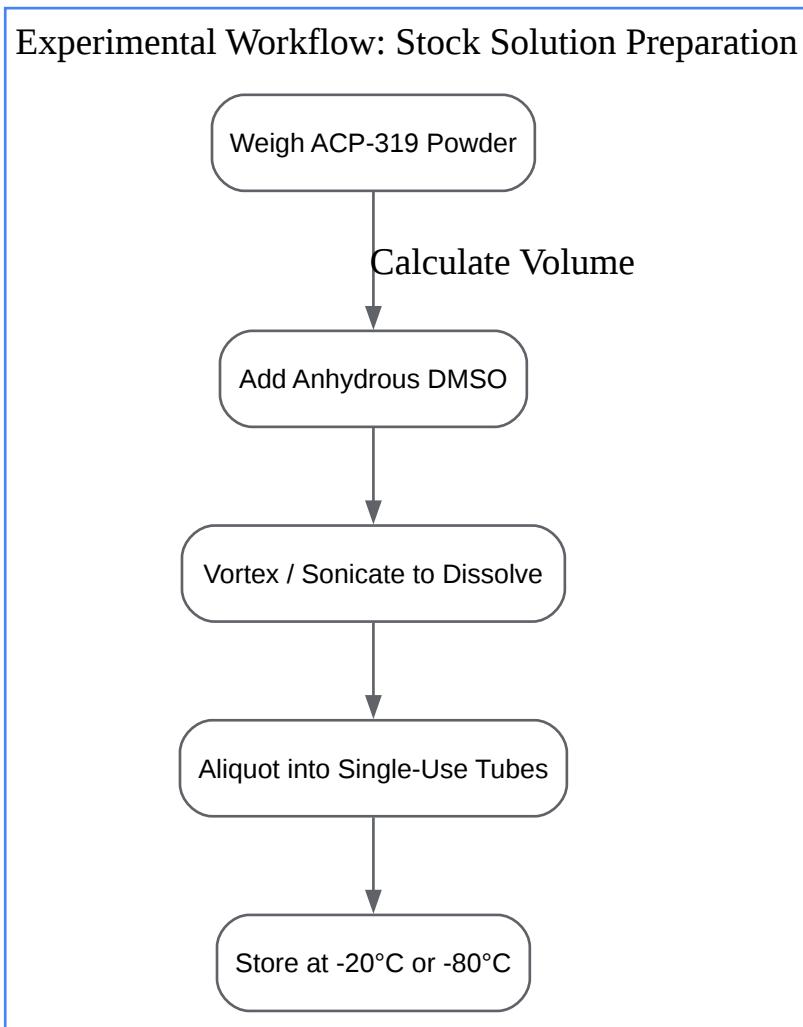
This protocol describes the preparation of a concentrated stock solution of **ACP-319** in DMSO, which can then be diluted to working concentrations for various experiments.

Materials:

- **ACP-319** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Calibrated pipettes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **ACP-319** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Sterilization (Optional): If required for sterile cell culture applications, the DMSO stock solution can be sterilized by filtration through a 0.22 μ m syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.



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Workflow for preparing **ACP-319** stock solution.

In Vitro Cell Viability Assay

This protocol outlines a method to assess the effect of **ACP-319** on the viability of cancer cell lines using a colorimetric assay such as CCK-8.

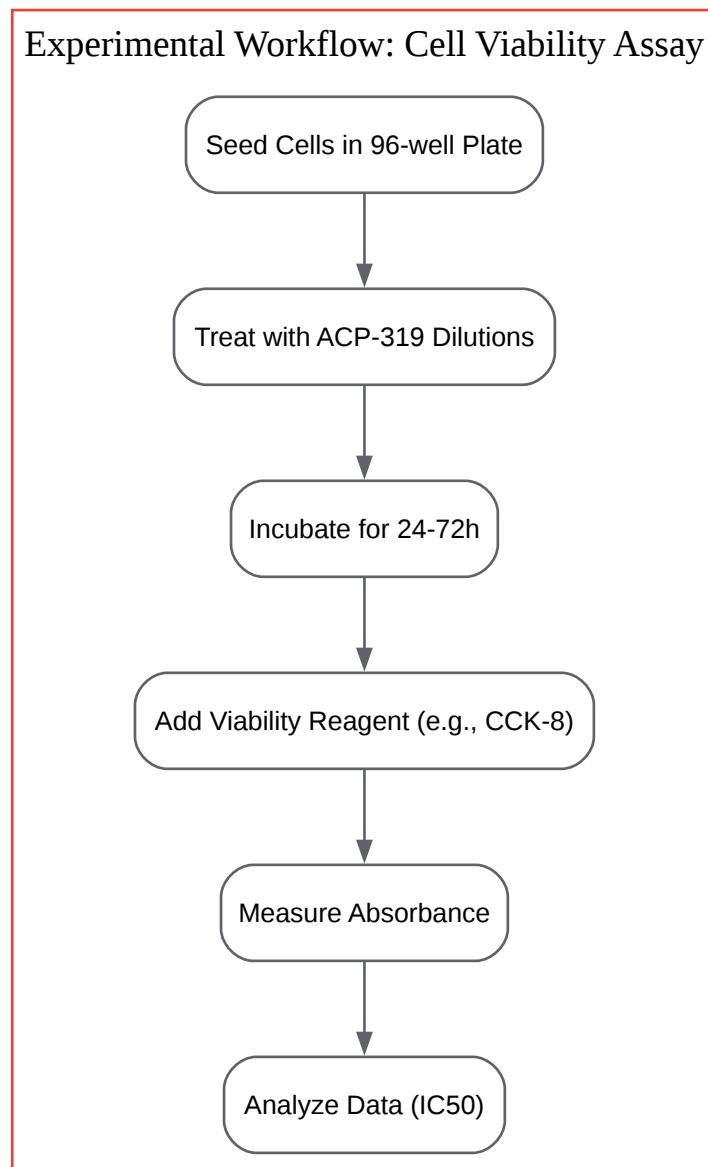
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **ACP-319** DMSO stock solution
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Dilution: Prepare serial dilutions of **ACP-319** in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration).
- Treatment: Remove the old medium from the cells and add the prepared **ACP-319** dilutions.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Viability Assessment: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.



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Workflow for in vitro cell viability assay.

Western Blot Analysis of p-AKT

This protocol is for determining the effect of **ACP-319** on the PI3K signaling pathway by measuring the phosphorylation of AKT.

Materials:

- Cancer cell line of interest
- **ACP-319** DMSO stock solution
- Lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-AKT, anti-total AKT, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **ACP-319** at various concentrations and time points. Lyse the cells and collect the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT and total AKT overnight at 4°C. A loading control like β-actin should also be probed.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply the ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

In Vivo Administration in Murine Models

This protocol provides a general guideline for the preparation and administration of **ACP-319** in mice. The specific dosing and vehicle may need to be optimized for the particular animal model and experimental design.

Materials:

- **ACP-319** powder
- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water, or a formulation with DMSO and Tween 80)
- Sterile water or saline
- Gavage needles or appropriate injection supplies

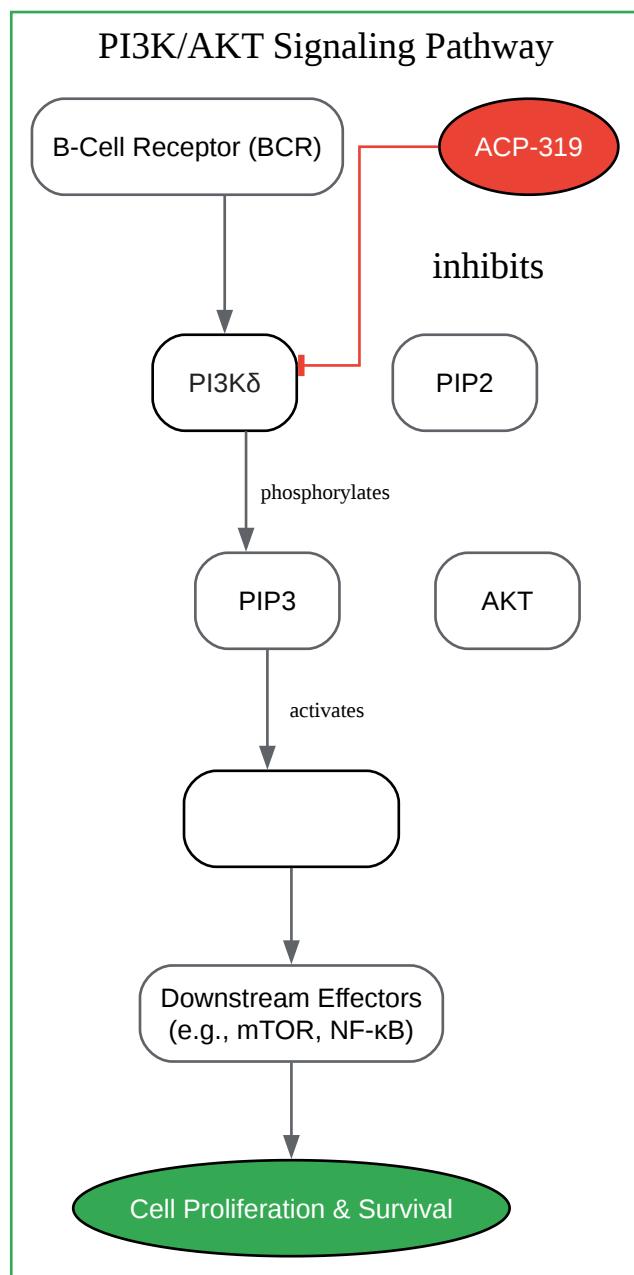
Procedure:

- Formulation Preparation:
 - Oral Gavage (Suspension): For a homogenous suspension suitable for oral administration, **ACP-319** can be formulated in 0.5% (w/v) CMC-Na in water. Weigh the required amount of **ACP-319** and suspend it in the vehicle.

- Intravenous Injection: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO and a solubilizing agent like Tween 80 or Cremophor in saline. A typical formulation might be 5% DMSO, 5% Tween 80 in sterile saline. First, dissolve **ACP-319** in DMSO, then add the Tween 80 and saline.
- Dosing:
 - In preclinical models of Chronic Lymphocytic Leukemia (CLL), an average daily dose of 25 mg/kg has been used.
 - The final dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).
- Administration: Administer the prepared formulation to the animals via the chosen route (e.g., oral gavage, intravenous injection).
- Monitoring: Monitor the animals for any adverse effects and proceed with the experimental endpoints as planned.

Signaling Pathway

ACP-319 exerts its therapeutic effect by inhibiting the PI3K δ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the proliferation and survival of B-cells. Inhibition of PI3K δ by **ACP-319** leads to a reduction in the phosphorylation of AKT, a central node in this cascade, and subsequent downstream signaling events.



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Inhibition of the PI3K/AKT pathway by **ACP-319**.

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